N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrrolidine ring and a thioether-linked acetamide group.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4OS/c17-12-3-5-13(6-4-12)19-15(22)11-23-16-18-8-7-14(20-16)21-9-1-2-10-21/h3-8H,1-2,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVVYBFTHFKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
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Formation of the Pyrimidinyl Intermediate: : The initial step involves the synthesis of the pyrimidinyl intermediate. This can be achieved by reacting 4-chloropyrimidine with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)pyrimidine.
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Thioacetamide Formation: : The next step involves the introduction of the thioacetamide group. This can be done by reacting the pyrimidinyl intermediate with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide.
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Bromophenyl Substitution: : Finally, the bromophenyl group is introduced by reacting the thioacetamide intermediate with 4-bromophenyl isothiocyanate under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.
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Oxidation and Reduction: : The thioacetamide group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
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Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioacetamide linkage and formation of corresponding acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Amines: From reduction reactions.
Carboxylic Acids and Amines: From hydrolysis reactions.
Scientific Research Applications
Research indicates that N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation and apoptosis. Its structural similarity to known anticancer agents suggests it could bind effectively to target proteins.
- Case Study : A study involving the screening of various derivatives showed that compounds with similar structures exhibited cytotoxic effects against breast and lung cancer cell lines, supporting the potential of this compound in cancer therapy .
- In Vitro Studies : In vitro assays demonstrated that this compound could reduce cell viability in cancer models, indicating its potential as a lead compound for further development in anticancer drug discovery .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Research has shown that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or metabolic pathways .
- Specific Findings : In vitro studies have reported effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, positioning this compound as a candidate for developing new antimicrobial agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that allow for the modification of its structure to enhance biological activity.
Synthetic Routes
A general synthetic pathway includes:
- Formation of the thioacetamide linkage through reaction with appropriate thiol reagents.
- Introduction of the bromophenyl and pyrrolidinyl groups via nucleophilic substitution reactions.
These synthetic strategies enable researchers to explore various derivatives, optimizing their pharmacological profiles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound:
| Structural Component | Impact on Activity |
|---|---|
| Bromophenyl Group | Enhances hydrophobic interactions with target proteins |
| Pyrrolidinyl Moiety | Improves solubility and bioavailability |
| Thio Linkage | May influence binding affinity to biological targets |
Modifications to these groups can lead to improved potency and selectivity against specific targets in cancer and microbial pathways.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(4-bromophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic compound with a complex molecular structure that suggests significant potential in medicinal chemistry. This compound features a bromophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a thioacetamide linkage, which are critical for its biological interactions and therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 393.3 g/mol. The presence of the bromine atom enhances its reactivity and ability to form halogen bonds, which can improve its interaction with biological targets. This unique feature may contribute to its effectiveness as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇BrN₄OS |
| Molecular Weight | 393.3 g/mol |
| CAS Number | 1251650-27-7 |
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing similar thioacetamide linkages have been evaluated for their in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have shown that specific derivatives can significantly inhibit the growth of pathogenic microorganisms, suggesting that this compound may share similar antimicrobial efficacy .
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer properties. For example, related compounds have been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), showing notable cytotoxic effects. The mechanism of action may involve the modulation of key cellular pathways responsible for cancer cell proliferation and survival .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thioacetamide moiety is crucial for binding affinity to specific enzymes or receptors, potentially leading to inhibitory effects on critical biological pathways.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
- Halogen Bonding : The bromine atom enhances the compound's ability to form halogen bonds, which can improve binding interactions with biological targets compared to other halogenated analogs.
Case Studies
A recent study evaluated the biological activity of related thiazolamide derivatives, highlighting their antimicrobial and anticancer properties. Compounds derived from similar structural frameworks were subjected to various assays to determine their efficacy against bacterial and cancer cell lines. The results indicated that certain modifications in the molecular structure could significantly enhance biological activity, providing insights into the design of more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
